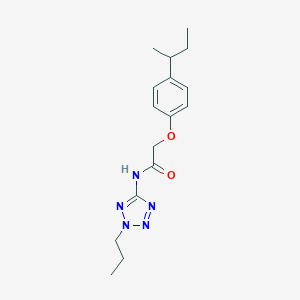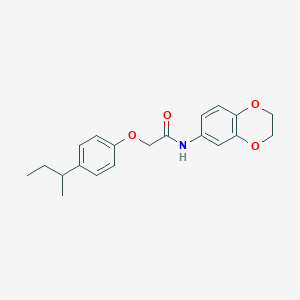
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide, also known as DCF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of furan compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide exerts its effects by inhibiting the activity of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to modulate the activity of various receptors such as the serotonin receptor and the adenosine receptor.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide is also relatively inexpensive compared to other compounds that have similar effects. However, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have some toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide. One potential direction is the development of more potent and selective analogs of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide that can be used for the treatment of specific diseases. Another potential direction is the investigation of the effects of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide on epigenetic regulation and gene expression. In addition, the use of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide in combination with other compounds for the treatment of various diseases should be explored. Finally, the development of new delivery methods for 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide that can enhance its solubility and bioavailability should be investigated.
Conclusion:
In conclusion, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide have been discussed in this paper.
Méthodes De Synthèse
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide can be synthesized by the reaction of 3,4-dichloroaniline with 2-ethoxybenzoic acid in the presence of thionyl chloride and furan-2-carboxamide. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C19H15Cl2NO3 |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO3/c1-2-24-17-6-4-3-5-15(17)22-19(23)18-10-9-16(25-18)12-7-8-13(20)14(21)11-12/h3-11H,2H2,1H3,(H,22,23) |
Clé InChI |
VHNPZDJGVMPTTM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251472.png)
![2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251474.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251477.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

